Physicochemical properties of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
Physicochemical properties of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide
Title: Physicochemical Profiling and Synthetic Methodologies of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide in Antimycobacterial Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Rationale
The compound N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide (also known as N-(2,5-dimethyl-1H-pyrrol-1-yl)isonicotinamide) represents a strategic structural evolution of the frontline antitubercular drug, isoniazid (INH). While INH is highly effective against Mycobacterium tuberculosis, its clinical utility is frequently compromised by rapid metabolism via hepatic N-acetyltransferase 2 (NAT2) and subsequent hepatotoxicity[1].
By condensing the primary amine of isoniazid's hydrazide moiety with 2,5-hexanedione, medicinal chemists generate a 2,5-dimethylpyrrole derivative. This modification serves a dual physicochemical purpose:
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Steric Shielding: The incorporation of the pyrrole ring eliminates the primary amine, effectively blocking the primary site of NAT2 acetylation.
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Lipophilicity Enhancement: The highly lipophilic 2,5-dimethylpyrrole system significantly increases the molecule's partition coefficient (LogP), theoretically enhancing passive diffusion across the lipid-rich mycobacterial cell wall[2].
As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of this compound’s physicochemical properties, the causality behind its synthetic protocols, and validated methodologies for its characterization.
Structural & Physicochemical Profiling
Understanding the physicochemical behavior of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide requires analyzing the interplay between its electron-deficient pyridine ring and its electron-rich pyrrole system.
Unlike basic aliphatic amines, the nitrogen atom within the pyrrole ring is non-basic; its lone pair of electrons is fully delocalized into the aromatic π -system to satisfy Hückel's rule (4n+2). Consequently, the molecule's acid-base chemistry is dominated entirely by the pyridine nitrogen (pKa ≈ 5.2)[3].
Table 1: Calculated Physicochemical Parameters
Note: Values are derived from standard cheminformatics predictive models based on the structural pharmacophore.
ParameterValue / DescriptionPharmacological ImplicationMolecular FormulaC12H13N3OStandard small-molecule space.Molecular Weight215.25 g/mol Optimal for oral bioavailability (Lipinski’s Rule of 5 compliant).LogP (Octanol/Water)~1.8 - 2.2Significant increase from INH (-0.7). Enhances lipid membrane permeation.Topological Polar Surface Area~55 ŲReduced from INH (~68 Ų). Indicates improved blood-brain barrier penetration.H-Bond Donors1 (Amide NH)Limits excessive aqueous solvation, favoring lipid partitioning.H-Bond Acceptors2 (Carbonyl O, Pyridine N)Maintains target binding capabilities (e.g., InhA or novel targets).Aromatic Rings2Increases π π stacking potential within target enzyme active sites.
Synthesis & Mechanistic Pathway
The synthesis of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide relies on the Paal-Knorr pyrrole synthesis , a classical and highly robust method for constructing substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or hydrazides[2][4].
Causality in Experimental Design:
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Choice of Reagents: 2,5-hexanedione (acetonylacetone) is selected as the 1,4-dicarbonyl because its terminal methyl groups provide the 2,5-dimethyl substitution on the resulting pyrrole. This substitution is critical because unsubstituted pyrroles are highly susceptible to oxidative degradation and polymerization; the methyl groups sterically protect the highly reactive α -positions[1][5].
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Acid Catalysis: Glacial acetic acid is utilized to protonate the carbonyl oxygens of the diketone, increasing their electrophilicity and facilitating the initial nucleophilic attack by the hydrazide nitrogen.
Caption: Paal-Knorr synthesis pathway demonstrating acid-catalyzed cyclization.
Protocol 1: Step-by-Step Paal-Knorr Condensation
This protocol is designed as a self-validating system; the precipitation of the product upon cooling serves as an immediate visual confirmation of successful cyclization.
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Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol (1.37 g) of isoniazid in 20 mL of absolute ethanol.
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Addition: Add 10 mmol (1.14 g / ~1.18 mL) of 2,5-hexanedione to the stirring solution.
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Catalysis: Introduce 0.5 mL of glacial acetic acid. Mechanism note: The mild acid catalyzes the formation of the hemiaminal without protonating the nucleophilic hydrazide to the point of inertness.
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Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 to 6 hours. Monitor reaction progression via TLC (Mobile phase: Hexane/Ethyl Acetate 6:4)[4].
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Isolation: Concentrate the solvent under reduced pressure to half its volume. Allow the mixture to cool to 4°C overnight. The target compound will precipitate as crystalline solid due to its lower solubility in cold ethanol compared to the starting materials.
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Purification: Filter the precipitate under vacuum, wash with ice-cold 2-propanol, and recrystallize from ethanol to yield pure N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide.
Pharmacokinetic & Metabolic Implications
The rationale for synthesizing this specific physicochemical profile is deeply rooted in overcoming the metabolic liabilities of isoniazid. INH is rapidly acetylated by NAT2 in the liver. The resulting acetyl-isoniazid is subsequently hydrolyzed to isonicotinic acid and acetylhydrazine, the latter being a known precursor to hepatotoxic reactive intermediates[6].
By incorporating the terminal nitrogen into a stable aromatic pyrrole ring, the molecule is rendered inert to NAT2.
Caption: Metabolic divergence between standard Isoniazid and its sterically shielded pyrrole derivative.
Experimental Protocols for Physicochemical Characterization
To validate the theoretical physicochemical parameters (Table 1), empirical determination of the partition coefficient (LogP) is mandatory. The standard shake-flask method is optimized here for compounds with moderate lipophilicity.
Protocol 2: Shake-Flask Determination of LogP
This protocol utilizes UV-Vis spectroscopy for quantification, exploiting the strong chromophore of the isonicotinamide core.
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Solvent Saturation: Vigorously stir a biphasic mixture of 1-octanol and phosphate-buffered saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases using a separatory funnel.
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Stock Preparation: Dissolve 5 mg of N-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine-4-carboxamide in 10 mL of the pre-saturated 1-octanol.
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Partitioning: In a 50 mL centrifuge tube, combine 5 mL of the drug-octanol stock with 5 mL of the pre-saturated PBS.
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Equilibration: Agitate the mixture on a mechanical shaker at 25°C for 2 hours. Causality: 2 hours is sufficient for thermodynamic equilibrium of small, uncharged molecules.
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Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure sharp phase separation.
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Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Dilute as necessary and measure the absorbance at the compound's λmax (typically ~260-270 nm) using a UV-Vis spectrophotometer.
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Calculation: Calculate LogP using the formula: LogP=log10([Concentrationaqueous][Concentrationoctanol]) .
Validation Check: If the calculated LogP deviates significantly from the predicted ~2.0, verify the pH of the aqueous phase. A drop in pH could protonate the pyridine ring, artificially driving the compound into the aqueous phase and lowering the apparent partition coefficient (LogD).
